molecular formula C28H30O10 B14379038 Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol CAS No. 89475-00-3

Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol

Cat. No.: B14379038
CAS No.: 89475-00-3
M. Wt: 526.5 g/mol
InChI Key: QDHAQJWVWXWWPN-UHFFFAOYSA-N
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Description

Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and hydroxyl groups attached to a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the naphthalene backbone through Friedel-Crafts alkylation.

    Step 2: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Step 3: Hydroxylation of the naphthalene ring using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Step 4: Acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of organic semiconductors or dyes.

Biology

    Antioxidant Activity: The compound may exhibit antioxidant properties, making it useful in biological studies.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-

Properties

CAS No.

89475-00-3

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C24H22O6.2C2H4O2/c1-27-17-9-11-19(29-3)21-15(17)7-5-13(23(21)25)14-6-8-16-18(28-2)10-12-20(30-4)22(16)24(14)26;2*1-2(3)4/h5-12,25-26H,1-4H3;2*1H3,(H,3,4)

InChI Key

QDHAQJWVWXWWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=C2C=CC(=C(C2=C(C=C1)OC)O)C3=C(C4=C(C=CC(=C4C=C3)OC)OC)O

Origin of Product

United States

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